Cap-dependent endonuclease-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cap-dependent endonuclease-IN-25 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the transcription and replication of various viruses, including influenza viruses. By inhibiting these enzymes, this compound can effectively disrupt viral replication, making it a promising candidate for antiviral drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of specialized equipment for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Cap-dependent endonuclease-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced inhibitory activity against cap-dependent endonucleases. These derivatives are often evaluated for their biological activity and potential as antiviral agents .
Wissenschaftliche Forschungsanwendungen
Cap-dependent endonuclease-IN-25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of cap-dependent endonuclease inhibition. In biology, it is employed in research on viral replication and transcription. In medicine, this compound is being investigated as a potential antiviral drug for the treatment of influenza and other viral infections. In industry, it is used in the development of new antiviral therapies and the optimization of existing treatments .
Wirkmechanismus
Cap-dependent endonuclease-IN-25 exerts its effects by binding to the active site of cap-dependent endonucleases, thereby inhibiting their enzymatic activity. This inhibition prevents the cleavage of host mRNA caps, a critical step in the viral transcription process known as “cap-snatching.” By blocking this process, this compound effectively disrupts viral replication and reduces viral load .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-25 include baloxavir marboxil, tanshinone I, and other cap-dependent endonuclease inhibitors. These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies .
Uniqueness: this compound is unique due to its specific structural features that enhance its binding affinity and inhibitory activity against cap-dependent endonucleases. Compared to other similar compounds, this compound exhibits a higher potency and broader spectrum of antiviral activity, making it a valuable candidate for further development as an antiviral agent .
Eigenschaften
Molekularformel |
C25H25N3O3 |
---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
17-hydroxy-2-phenyl-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3,5,7,16,19-pentaene-15,18-dione |
InChI |
InChI=1S/C25H25N3O3/c29-21-14-16-27-23(24(21)30)25(31)26-15-8-2-5-9-18-10-6-7-13-20(18)22(28(27)17-26)19-11-3-1-4-12-19/h1,3-4,6-7,10-14,16,22,30H,2,5,8-9,15,17H2 |
InChI-Schlüssel |
BPGWVQLNXPHEQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC=CC=C2C(N3CN(CC1)C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.